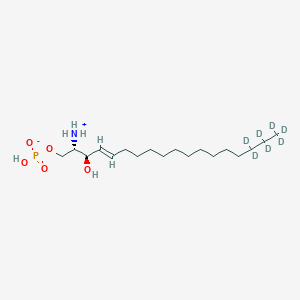

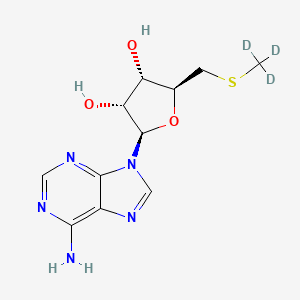

5'-Deoxy-5'-methylthioadenosine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5’-Deoxy-5’-methylthioadenosine-d3: is a deuterated analog of 5’-Deoxy-5’-methylthioadenosine, a naturally occurring nucleoside. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling. It plays a significant role in various biochemical processes, including polyamine biosynthesis and the methionine salvage pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxy-5’-methylthioadenosine-d3 typically involves the deuteration of 5’-Deoxy-5’-methylthioadenosine. The process includes the incorporation of deuterium atoms into the methylthio group. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents .

Industrial Production Methods: Industrial production of 5’-Deoxy-5’-methylthioadenosine-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 5'-Deoxy-5'-Methylthioadenosin-d3 kann Oxidationsreaktionen unterliegen, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Verbindung zurück in ihren ursprünglichen Zustand oder in andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Thiole und Amine werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Reduzierte Formen der ursprünglichen Verbindung.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: 5'-Deoxy-5'-Methylthioadenosin-d3 wird als interner Standard in der Massenspektrometrie zur Quantifizierung von 5'-Deoxy-5'-Methylthioadenosin verwendet. Es hilft bei der genauen Messung und Analyse biochemischer Proben .

Biologie: In der biologischen Forschung wird diese Verbindung zur Untersuchung des Methionin-Rettungspfades und der Polyaminbiosynthese verwendet. Es dient als Substrat für Enzyme wie Methylthioadenosinphosphorylase und liefert Einblicke in den Zellstoffwechsel .

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen in der Krebsforschung. Es wurde gezeigt, dass es die Proliferation von Tumorzellen hemmt und die Apoptose in Leukämiezellen induziert. Es beeinflusst auch das Tumormikromilieu, indem es Entzündungen kontrolliert .

Industrie: In der pharmazeutischen Industrie wird 5'-Deoxy-5'-Methylthioadenosin-d3 bei der Entwicklung von Medikamenten eingesetzt, die auf Stoffwechselwege abzielen. Seine stabile Isotopenmarkierung macht es wertvoll für pharmakokinetische Studien .

5. Wirkmechanismus

5'-Deoxy-5'-Methylthioadenosin-d3 übt seine Wirkungen aus, indem es als Substrat für Methylthioadenosinphosphorylase wirkt. Dieses Enzym katalysiert die Spaltung der Verbindung, was zur Produktion von Adenin und Methylthioribose führt. Diese Produkte werden dann im Methionin-Rettungspfad und in der Polyaminbiosynthese weiterverwendet . Die Verbindung hemmt auch die Proteincarboxymethyltransferase und beeinflusst so verschiedene zelluläre Prozesse .

Wirkmechanismus

5’-Deoxy-5’-methylthioadenosine-d3 exerts its effects by acting as a substrate for methylthioadenosine phosphorylase. This enzyme catalyzes the cleavage of the compound, leading to the production of adenine and methylthioribose. These products are further utilized in the methionine salvage pathway and polyamine biosynthesis . The compound also inhibits protein carboxymethyltransferase, affecting various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

5'-Deoxy-5'-Methylthioadenosin: Das nicht-deuterierte Analogon von 5'-Deoxy-5'-Methylthioadenosin-d3.

S-Adenosylmethionin: Eine verwandte Verbindung, die an Methylierungsreaktionen und der Polyaminbiosynthese beteiligt ist.

Adenosin: Ein Nukleosid mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Funktionen.

Einzigartigkeit: 5'-Deoxy-5'-Methylthioadenosin-d3 ist aufgrund seiner stabilen Isotopenmarkierung einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Seine deuterierte Form bietet im Vergleich zu seinem nicht-deuterierten Analogon eine verbesserte Stabilität und Genauigkeit bei analytischen Messungen .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUGFSXJNOTRMR-YZLHILBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B8089230.png)

![6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8089234.png)

![N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089262.png)

![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate](/img/structure/B8089263.png)